

# A Technical Guide to the Spectroscopic Data of 2-Boc-aminomethyl-pyrrolidine

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## Compound of Interest

Compound Name: 2-Boc-aminomethyl-pyrrolidine

Cat. No.: B123316

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## Introduction

tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, commonly known as **2-Boc-aminomethyl-pyrrolidine**, is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its structure, which combines a pyrrolidine ring with a Boc-protected primary amine, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.[2] Accurate and comprehensive spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of this compound, ensuring the reliability of subsequent synthetic transformations and the quality of the final products.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Boc-aminomethyl-pyrrolidine**, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide is designed to assist researchers in interpreting spectral data, understanding the rationale behind experimental choices, and ensuring the quality of their starting materials.

## Molecular Structure and Key Spectroscopic Features

The structure of **2-Boc-aminomethyl-pyrrolidine** presents several key features that give rise to characteristic spectroscopic signals. The presence of the bulky tert-butoxycarbonyl (Boc)

protecting group, the chiral center at the 2-position of the pyrrolidine ring, and the primary aminomethyl group all contribute to the unique spectral fingerprint of the molecule.

Caption: 2D structure of **2-Boc-aminomethyl-pyrrolidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **2-Boc-aminomethyl-pyrrolidine** in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of each atom.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2-Boc-aminomethyl-pyrrolidine** is characterized by distinct signals for the Boc group, the pyrrolidine ring protons, and the aminomethyl protons. The chirality of the molecule leads to diastereotopic protons within the pyrrolidine ring, which can result in complex splitting patterns.

Table 1: Summary of  $^1\text{H}$  NMR Data for **2-Boc-aminomethyl-pyrrolidine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.10	q	1H	Pyrrolidine-H2
~3.35 - 3.20	m	2H	CH <sub>2</sub> -N (Pyrrolidine)
~3.20 - 3.35	m	2H	CH <sub>2</sub> -NH <sub>2</sub>
~1.9 - 1.5	m	4H	Pyrrolidine ring CH <sub>2</sub>
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

Data for the (R)-enantiomer in CDCl<sub>3</sub>.[\[3\]](#)

Expertise & Experience: The signal for the proton at the chiral center (C2) is expected to be a multiplet due to coupling with the adjacent methylene protons of the ring and the aminomethyl group. The large singlet at approximately 1.45 ppm is a hallmark of the Boc protecting group, corresponding to the nine equivalent protons of the tert-butyl group. The protons on the

pyrrolidine ring often appear as complex multiplets due to overlapping signals and second-order coupling effects.

## <sup>13</sup>C NMR Spectroscopy

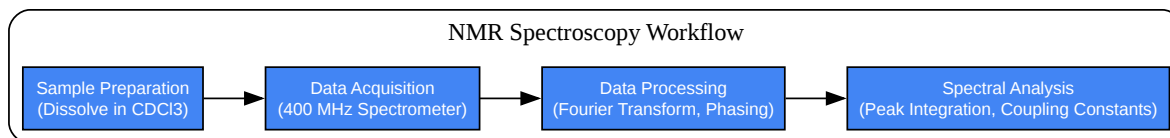
The proton-decoupled <sup>13</sup>C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 2: Summary of <sup>13</sup>C NMR Data for **2-Boc-aminomethyl-pyrrolidine**

Chemical Shift (δ) ppm	Assignment
~156.8	C=O (Boc carbonyl)
~79.5	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~58-60	C2 (Pyrrolidine)
~46-48	C5 (Pyrrolidine)
~45-47	CH <sub>2</sub> -NH <sub>2</sub>
~28-30	Pyrrolidine ring CH <sub>2</sub>
~28.4	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~23-25	Pyrrolidine ring CH <sub>2</sub>

Data for the (R)-enantiomer in CDCl<sub>3</sub>.[\[3\]](#)

Trustworthiness: The chemical shifts are predictable based on the functional groups present. The carbonyl carbon of the Boc group appears downfield around 157 ppm. The quaternary carbon of the tert-butyl group is observed near 80 ppm, and the methyl carbons of the Boc group resonate around 28 ppm. The carbons of the pyrrolidine ring typically appear in the range of 23-60 ppm.



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